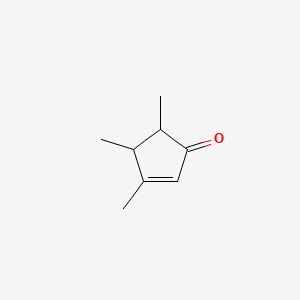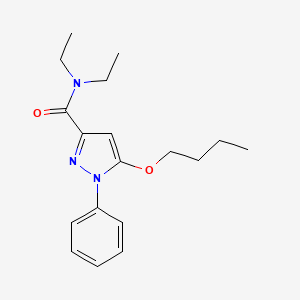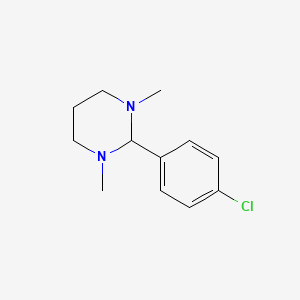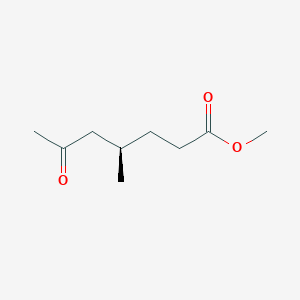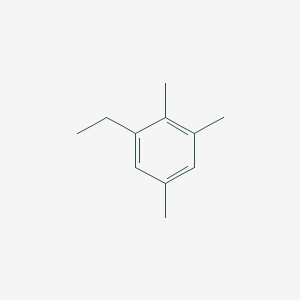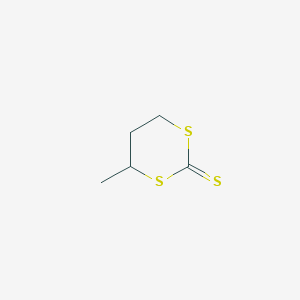
1,3-Dithiane-2-thione, 4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiane-2-thione, 4-methyl- is an organosulfur compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one thione group. The presence of the thione group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .
准备方法
1,3-Dithiane-2-thione, 4-methyl- can be synthesized through various methods. One common synthetic route involves the reaction of 4-methyl-1,3-dithiane-2-thione with alkyl Grignard reagents or butyllithium (BuLi) at room temperature. This reaction yields 2-alkyl-4-methyl-1,3-dithianes in good yields . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial production methods for 1,3-dithianes typically involve the use of catalytic processes to ensure high yields and purity. For example, the use of yttrium triflate as a catalyst has been shown to be effective in the chemoselective protection of aldehydes .
化学反应分析
1,3-Dithiane-2-thione, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl Grignard reagents, butyllithium, and iodine .
Substitution: Substitution reactions often involve the use of alkyl halides in the presence of butyllithium to form various alkylated derivatives.
Major products formed from these reactions include 2-alkyl-4-methyl-1,3-dithianes and 2,2-dialkyl-4-methyl-1,3-dithianes .
科学研究应用
1,3-Dithiane-2-thione, 4-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
In biology and medicine, 1,3-dithianes are explored for their potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development .
In the industrial sector, 1,3-dithiane-2-thione, 4-methyl- is used in the production of fine chemicals and pharmaceuticals. Its ability to act as a protecting group for carbonyl compounds is particularly useful in multi-step synthetic processes .
作用机制
The mechanism of action of 1,3-dithiane-2-thione, 4-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thione group in the compound can undergo nucleophilic attack, leading to the formation of various intermediates . Additionally, the compound can be deprotonated to form a carbanion, which can then participate in further chemical transformations .
Molecular targets and pathways involved in the compound’s mechanism of action include interactions with carbonyl groups and other electrophilic centers in organic molecules. These interactions facilitate the formation of new carbon-carbon bonds, making the compound a valuable tool in organic synthesis .
相似化合物的比较
1,3-Dithiane-2-thione, 4-methyl- can be compared to other similar compounds such as 1,3-dithiolanes and 1,4-dithianes. While all these compounds contain sulfur atoms in their ring structures, 1,3-dithianes are particularly known for their use as carbonyl protecting groups and acyl anion equivalents .
1,3-Dithiolanes: These compounds are similar to 1,3-dithianes but contain a five-membered ring.
1,4-Dithianes: These compounds have a six-membered ring with sulfur atoms at the 1 and 4 positions.
The uniqueness of 1,3-dithiane-2-thione, 4-methyl- lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
56155-95-4 |
|---|---|
分子式 |
C5H8S3 |
分子量 |
164.3 g/mol |
IUPAC 名称 |
4-methyl-1,3-dithiane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI 键 |
QLOKZSLQIQONQK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCSC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


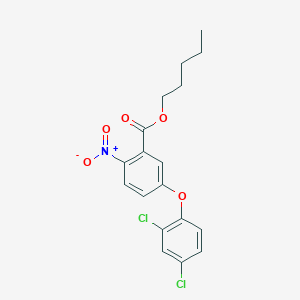
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

